1-(2-Methoxy-5-methylbenzenesulfonyl)pyrrolidine-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-5-methylbenzenesulfonyl)pyrrolidine-2-carboxylicacid is a complex organic compound featuring a pyrrolidine ring substituted with a methoxy and methylbenzenesulfonyl group
Preparation Methods
The synthesis of 1-(2-Methoxy-5-methylbenzenesulfonyl)pyrrolidine-2-carboxylicacid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various precursors, such as amino acids or cyclic ketones, through cyclization reactions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions using reagents like sulfonyl chlorides.
Methoxylation and Methylation: The methoxy and methyl groups are introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
1-(2-Methoxy-5-methylbenzenesulfonyl)pyrrolidine-2-carboxylicacid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonyl groups to thiols.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields .
Scientific Research Applications
1-(2-Methoxy-5-methylbenzenesulfonyl)pyrrolidine-2-carboxylicacid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing biologically active molecules, potentially targeting various diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers use this compound to study enzyme interactions and metabolic pathways, providing insights into its biological activity and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-methylbenzenesulfonyl)pyrrolidine-2-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, modulating the activity of target proteins. Additionally, the pyrrolidine ring’s conformation can influence binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 1-(2-Methoxy-5-methylbenzenesulfonyl)pyrrolidine-2-carboxylicacid include:
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring but differ in their functional groups, leading to varied biological activities.
Pyrrolizines: Featuring a fused ring system, these compounds exhibit different pharmacological profiles.
Prolinol Derivatives: These compounds have similar structural features but differ in their hydroxyl group, affecting their chemical reactivity and biological interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-9-5-6-11(19-2)12(8-9)20(17,18)14-7-3-4-10(14)13(15)16/h5-6,8,10H,3-4,7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYSDPQBKXFPLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.